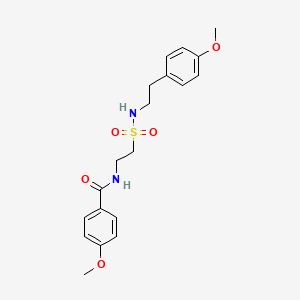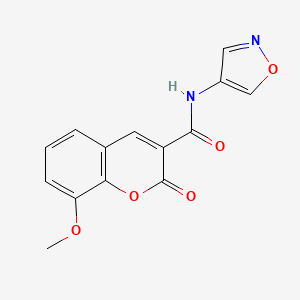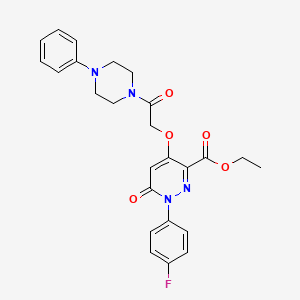![molecular formula C14H22ClNO B2658530 N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine CAS No. 420100-52-3](/img/structure/B2658530.png)
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine involves several steps. One common synthetic route includes the reaction of 4-chloro-3,5-dimethylphenol with 2-chloroethylamine hydrochloride to form an intermediate, which is then reacted with 1-butanamine under controlled conditions . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction . Industrial production methods are similar but are scaled up to produce larger quantities of the compound.
Análisis De Reacciones Químicas
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine involves its interaction with specific molecular targets. The compound binds to certain proteins, altering their structure and function . This interaction can affect various cellular pathways, leading to changes in cell behavior and function .
Comparación Con Compuestos Similares
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine can be compared with other similar compounds such as:
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-propanamine: This compound has a similar structure but with a shorter alkyl chain, which may affect its reactivity and applications.
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-pentanamine: This compound has a longer alkyl chain, potentially leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for various research applications .
Propiedades
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-4-5-6-16-7-8-17-13-9-11(2)14(15)12(3)10-13/h9-10,16H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNQINCNONGABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC(=C(C(=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-cyclohexyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2658451.png)
![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2658452.png)



![1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2658457.png)

![N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2658461.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide](/img/structure/B2658462.png)
![3-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2658464.png)
![Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2658467.png)
![2-Methyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2658468.png)
![(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B2658470.png)
